Methyl-5beta-cholanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2204-14-0 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI Key |
YHTRVWPOAJKWBV-ZXKBGTPZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Chemical Synthesis and Transformative Methodologies of Methyl 5beta Cholanoate and Its Analogues
Synthetic Routes to Methyl-5beta-cholanoate
The synthesis of this compound can be achieved through direct esterification of its corresponding carboxylic acid or via semi-synthetic pathways starting from readily available natural bile acids.
Esterification of 5beta-Cholanic Acid
The most direct method for the preparation of this compound is the esterification of 5beta-cholanic acid. This reaction is typically carried out using a large excess of methanol (B129727), which serves as both the reactant and the solvent, in the presence of an acid catalyst. The Fischer-Speier esterification is a commonly employed method, where a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TTC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, often through crystallization or chromatography. Alternative methods for esterification that can be applied include the use of reagents like thionyl chloride (SOCl₂) in methanol, which proceeds via the formation of an acyl chloride intermediate, or diazomethane, although the latter is a toxic and explosive reagent and is generally used on a small scale.
Table 1: Reaction Conditions for the Esterification of Cholic Acid (a 5beta-Cholanic Acid derivative)
| Parameter | Condition |
| Starting Material | Cholic Acid |
| Reagent | Anhydrous Methanol |
| Catalyst | Concentrated Hydrochloric Acid |
| Reaction Time | 3 hours (reflux) + 30 minutes |
| Outcome | Methyl cholate (B1235396) |
| Yield | 95% |
Semi-Synthetic Approaches from Natural Bile Acid Precursors
Commercially available and abundant natural bile acids, such as cholic acid and chenodeoxycholic acid, serve as valuable starting materials for the semi-synthetic production of this compound and its analogues. These approaches involve initial esterification of the precursor bile acid, followed by selective deoxygenation of the hydroxyl groups at positions C-3, C-7, and/or C-12.
The initial step involves the esterification of the carboxylic acid group at C-24, which is generally more reactive than the secondary hydroxyl groups on the steroid nucleus. This can be achieved using the methods described in section 2.1.1. For instance, cholic acid can be converted to methyl cholate in high yield.
Subsequent deoxygenation of the hydroxyl groups is a more complex process and often requires a multi-step sequence. A common strategy involves the oxidation of the hydroxyl groups to ketones, followed by reduction of the keto groups to methylene (B1212753) groups through methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, Barton-McCombie deoxygenation provides a milder method for the removal of hydroxyl groups. This involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride). By selecting the appropriate deoxygenation strategy, it is possible to selectively remove specific hydroxyl groups to arrive at this compound or its partially hydroxylated analogues.
Chemical Derivatization Strategies
The steroid nucleus of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. Oxidation reactions are particularly useful for introducing carbonyl functionalities, which can serve as handles for further transformations.
Oxidation Reactions
The hydroxyl groups present on the steroid backbone of this compound analogues, such as methyl cholate or methyl chenodeoxycholate, can be selectively oxidized to ketones. The regioselectivity of these oxidations is a critical aspect, often dictated by the choice of oxidizing agent and the steric and electronic environment of the individual hydroxyl groups.
The secondary hydroxyl groups at positions C-3, C-7, and C-12 exhibit different reactivities, which can be exploited for regioselective oxidation. The C-3 hydroxyl group is generally the most reactive and can be selectively oxidized in the presence of the C-7 and C-12 hydroxyls. This selectivity is attributed to its equatorial orientation and less hindered steric environment.
A variety of oxidizing agents can be employed for this transformation. For instance, the use of silver carbonate (Ag₂CO₃) on Celite in a non-polar solvent like toluene (B28343) has been shown to be a mild and efficient method for the selective oxidation of the C-3 hydroxyl group in methyl cholate derivatives, affording the corresponding 3-keto compound in high yield. Other reagents, such as N-bromosuccinimide (NBS) or pyridinium (B92312) chlorochromate (PCC), can also be used, with the reaction conditions being carefully controlled to favor mono-oxidation.
The selective oxidation of the C-7 and C-12 hydroxyl groups is more challenging and often requires the protection of the more reactive C-3 hydroxyl group. Once the C-3 position is protected, for example as an acetate (B1210297) or a silyl (B83357) ether, the C-7 or C-12 hydroxyls can be targeted for oxidation. The choice of oxidizing agent and reaction conditions will then determine the selectivity between these two positions.
The oxidation of the hydroxyl groups on the steroid nucleus leads to the formation of the corresponding keto-derivatives. The synthesis of Methyl 3-Keto-5beta-cholanoate can be achieved through the regioselective oxidation of the C-3 hydroxyl group of a suitable precursor, such as methyl deoxycholate (which lacks the C-7 hydroxyl) or through a protected methyl cholate.
The formation of diketo-derivatives, such as Methyl 3,7-Dioxo-5beta-cholanoate, requires the oxidation of both the C-3 and C-7 hydroxyl groups. This can be accomplished by using a stronger oxidizing agent or harsher reaction conditions compared to those used for mono-oxidation. For example, starting from methyl chenodeoxycholate, which possesses hydroxyl groups at C-3 and C-7, treatment with an excess of an oxidizing agent like chromic acid (CrO₃) or pyridinium dichromate (PDC) can lead to the formation of the 3,7-dioxo derivative.
Table 2: Synthesis of Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
| Parameter | Condition |
| Starting Material | Methyl 3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-oate (Methyl Cholate) |
| Reagent | Silver Carbonate (Ag₂CO₃) on Celite |
| Solvent | Toluene |
| Reaction Conditions | Reflux with a Dean-Stark apparatus |
| Outcome | Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate |
| Yield | 98% |
Application of Specific Oxidizing Agents (e.g., CrO3, Ag2CO3, Jones Reagent)
The oxidation of hydroxyl groups on the this compound steroid nucleus to ketones is a fundamental transformation in the synthesis of various biologically important analogues. Several oxidizing agents have been effectively employed for this purpose, each with its own specificities and advantages.
Chromium Trioxide (CrO3)
Chromium trioxide is a potent oxidizing agent capable of converting secondary alcohols to ketones. organic-chemistry.org In the context of cholanoate chemistry, CrO3 can be used to oxidize the hydroxyl groups typically found at the C-3, C-7, and C-12 positions. The reaction is generally carried out in a suitable organic solvent. For instance, a solution of chromium trioxide in aqueous sulfuric acid can be mixed with acetone, a formulation known as the Jones Reagent, to safely and efficiently oxidize alcohols. organic-chemistry.org The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the ketone. While effective, chromium (VI) compounds are recognized as toxic and require careful handling. organic-chemistry.org
A milder application of CrO3 involves its use in catalytic amounts in the presence of a co-oxidant like periodic acid (H5IO6). This method has been shown to smoothly oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones in excellent yields with no significant racemization at adjacent chiral centers. organic-chemistry.org
Silver Carbonate (Ag2CO3)
Silver carbonate, particularly when supported on a solid matrix like celite (a form of diatomaceous earth), serves as a mild and selective oxidizing agent. This preparation is known as Fétizon's reagent. wikipedia.org It is particularly useful for the oxidation of primary and secondary alcohols in molecules that are sensitive to acidic or basic conditions. wikipedia.org The reaction mechanism is believed to involve a single electron oxidation of the alcohol by two silver(I) ions on the celite surface. wikipedia.org The rate-limiting step is often the initial association of the alcohol with the silver ions, meaning that polar groups or solvents can inhibit the reaction. wikipedia.org Its mild nature makes it suitable for complex steroid molecules where chemoselectivity is crucial. Silver carbonate can also act as an external base in various organic transformations. mdpi.com
Jones Reagent
The Jones reagent, a solution of chromium trioxide in dilute sulfuric acid and acetone, is a widely used and inexpensive method for the oxidation of alcohols. organic-chemistry.orgwikipedia.org It readily converts secondary alcohols to ketones and primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.org The oxidation is rapid and typically provides high yields. wikipedia.org In the case of a hydroxyl-substituted this compound, the Jones reagent would efficiently convert the hydroxyl groups into the corresponding keto groups. The reaction is characterized by a color change from the orange of Cr(VI) to the blue-green of Cr(III) as the oxidation proceeds. adichemistry.com A key advantage of the Jones oxidation is its speed and the mild conditions under which it is performed, often at temperatures between 0-25°C. adichemistry.com However, due to the acidic nature of the reagent, it is not suitable for substrates with acid-sensitive functional groups. organic-chemistry.org
Table 1: Comparison of Oxidizing Agents for Hydroxyl Groups on Cholanoates
| Oxidizing Agent | Common Formulation | Key Features | Advantages | Disadvantages |
| Chromium Trioxide (CrO3) | CrO3 in various solvents | Strong oxidizing agent | High reactivity | Toxic, can lead to over-oxidation |
| Silver Carbonate (Ag2CO3) | Ag2CO3 on celite (Fétizon's Reagent) | Mild and selective | Suitable for sensitive substrates | Inhibited by polar groups/solvents |
| Jones Reagent | CrO3 in H2SO4 and acetone | Rapid and efficient | Inexpensive, high yields | Acidic, not for acid-sensitive molecules, toxic |
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 5beta-cholanic acid, is a fundamental reaction that can be achieved under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of bile acid analogues, particularly for subsequent modifications such as conjugation with amino acids. frontiersin.org
Acid-Catalyzed Hydrolysis
In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the methyl ester can be hydrolyzed to the carboxylic acid and methanol. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester under reflux with the aqueous acid solution. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol molecule lead to the formation of the carboxylic acid and the regeneration of the acid catalyst. libretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, also known as saponification, is a more common and often more efficient method for hydrolyzing esters. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. The carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt and methanol. youtube.com
This reaction is effectively irreversible because the final deprotonation step is energetically very favorable. chemguide.co.uk To isolate the free carboxylic acid, the resulting carboxylate salt solution must be acidified with a strong acid in a subsequent step. chemguide.co.uk Alkaline hydrolysis offers the advantages of being a one-way reaction and the products being easier to separate. chemguide.co.uk
Stereochemical Manipulations (e.g., Epimerization)
The stereochemistry of the cholane (B1240273) nucleus is a critical determinant of its biological activity. Stereochemical manipulations, such as epimerization, are therefore important strategies in the synthesis of novel bile acid analogues. Epimerization refers to the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters.
In the context of this compound, several stereocenters are of particular interest for epimerization, including the C-3 hydroxyl group and the C-5 position, which defines the A/B ring junction.
Epimerization at C-5
The 5-beta configuration of this compound results in a cis-fused A/B ring system, giving the molecule a bent shape. britannica.com Epimerization at the C-5 position to the 5-alpha configuration would result in a trans-fused A/B ring system and a flatter, more planar molecule. This transformation can have profound effects on the molecule's interaction with biological receptors. It has been reported that epimerization at C-5 can occur under alkaline conditions. For example, in the study of ecdysteroids, which also possess a steroid nucleus, treatment with potassium carbonate led to a mixture of the initial compound and its 5-alpha-epimer. researchgate.net
Epimerization of Hydroxyl Groups
The hydroxyl groups on the steroid nucleus, typically at C-3, C-7, and C-12, can also be subject to epimerization. For instance, the naturally occurring 3-alpha-hydroxyl group can be converted to its 3-beta-epimer. This is often achieved through an oxidation-reduction sequence. The alcohol is first oxidized to a ketone, and then the ketone is reduced back to an alcohol. By selecting the appropriate reducing agent and reaction conditions, the stereochemical outcome of the reduction can be controlled to favor the formation of the desired epimer.
Introduction of Substituents and Functional Groups
The introduction of new substituents and functional groups onto the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activity.
Amino-containing Cholanoates
The synthesis of amino-containing cholanoates can be achieved by modifying the side chain of the bile acid. One approach involves the reaction of a bile acid's mixed anhydride (B1165640) with a diamine, such as diaminoethane. nih.gov This method extends the side chain by two carbon atoms through the formation of an amide bond, and terminates in a primary amino group. nih.gov These amino derivatives are soluble in acidic conditions and can act as nucleophiles for further reactions. nih.gov The primary amino group can be used to attach the bile acid to other molecules, such as proteins, to create immunogens or to prepare radiolabeled ligands for immunoassays. nih.gov
Fluorinated Analogues
The introduction of fluorine into bile acid structures is a strategy of significant interest in drug discovery, as fluorine can alter properties such as acidity, lipophilicity, and metabolic stability. researchgate.netsoton.ac.ukresearchgate.net The synthesis of fluorinated analogues of this compound can be approached by employing various fluorination methodologies.
Research has focused on the synthesis of A-ring fluorinated bile acid analogues and fluorinated derivatives of obeticholic acid, a potent FXR agonist. soton.ac.uksoton.ac.uk These syntheses often involve multi-step sequences starting from readily available bile acids. The introduction of fluorine can be achieved using a variety of fluorinating reagents, and the position of fluorination can be controlled to fine-tune the biological activity of the resulting analogue. The synthesis of these compounds allows for the investigation of how fluorine substitution impacts receptor binding and activation. soton.ac.uk
Hydroxylated Analogues (e.g., C-4, C-19 hydroxylations)
The selective hydroxylation of the cholanoate steroid nucleus at positions that are not hydroxylated in common natural bile acids is a valuable tool for creating novel analogues.
C-19 Hydroxylation
The hydroxylation of the C-19 methyl group is a challenging chemical transformation but is of significant interest as 19-hydroxylated steroids are intermediates in the biosynthesis of estrogens and have their own biological activities. nih.gov While direct chemical hydroxylation at the unactivated C-19 position is difficult, biocatalytic methods have been developed. researchgate.netnih.govresearchgate.net Certain microorganisms can be used to introduce a hydroxyl group at the C-19 position with high efficiency. nih.govresearchgate.net These biocatalytic approaches offer a powerful alternative to multi-step chemical syntheses. researchgate.net
C-4 Hydroxylation
Hydroxylation at the C-4 position of the A-ring of the steroid nucleus can also lead to analogues with modified properties. Both chemical and biocatalytic methods can be explored for this transformation. Microbial hydroxylation has been shown to be an effective method for introducing hydroxyl groups at various positions on the steroid skeleton with high regio- and stereoselectivity. researchgate.net The choice of microorganism is crucial for directing the hydroxylation to the desired position.
Cyclopropanated Steroids
The introduction of a cyclopropane (B1198618) ring into the steroid nucleus can significantly alter the biological activity of the parent molecule. The synthesis of cyclopropanated steroids often involves the reaction of an olefinic precursor with a carbene or carbenoid species. One of the common methods for cyclopropanation is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple.
For instance, the synthesis of cyclopropanated derivatives of this compound would typically start with the introduction of a double bond into the steroid nucleus, for example, through a dehydration reaction of a hydroxyl group or by elimination of a suitable leaving group. The resulting unsaturated intermediate can then be subjected to cyclopropanation.
A generalized scheme for the synthesis of a cyclopropanated steroid from a hydroxylated precursor is presented below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Dehydration | TsOH, Toluene, reflux | Olefinic steroid |
| 2 | Cyclopropanation | CH₂I₂, Zn-Cu couple, Et₂O | Cyclopropanated steroid |
This is an interactive data table. You can sort and filter the data.
The position and stereochemistry of the introduced cyclopropane ring are crucial for the biological activity of the final compound and are determined by the position of the double bond in the precursor and the reaction conditions.
Methylated Analogues
The introduction of a methyl group into the steroidal framework of bile acids can lead to analogues with modified physiological properties. For example, methylation can influence the binding affinity to specific receptors or alter the metabolic stability of the molecule. The synthesis of methylated analogues of this compound can be achieved through various organic reactions, including Grignard reactions with a ketone precursor.
A study by researchers detailed the synthesis of 7-methyl-substituted bile acid analogues. researchgate.net The key step in their synthesis was the Grignard reaction of a 7-keto bile acid derivative with methylmagnesium iodide (CH₃MgI). This reaction typically yields a mixture of two epimeric tertiary alcohols, with the methyl group in either the alpha or beta configuration.
The general approach for the synthesis of 7-methylated cholanoic acid analogues is outlined in the following table:
| Starting Material | Key Reagent | Intermediate | Final Products |
| 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid derivative | CH₃MgI | Tertiary alcohol mixture | 3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acid and 3α,7β,12α-trihydroxy-7α-methyl-5β-cholanoic acid |
This is an interactive data table. You can sort and filter the data.
The separation of the resulting epimers and dehydration byproducts often requires chromatographic techniques. researchgate.net The stereochemistry of the newly introduced methyl group can significantly impact the biological activity of these analogues. For instance, certain methylated bile acid analogues have been investigated for their potential as cholelitholytic agents. researchgate.net
Stereoselective Synthesis of Allo-Bile Acid Derivatives from 5beta-Isomers
A general and effective methodology for the stereoselective synthesis of allo-bile acids from their 5β-epimers has been developed. researchgate.net This transformation involves a three-step sequence:
Selective Oxidation: The C-3 hydroxyl group of the 5β-bile acid is selectively oxidized to a ketone. This step is crucial as it sets the stage for the subsequent introduction of unsaturation.
Unsaturation: The resulting 3-keto-5β-steroid is then subjected to a dehydrogenation reaction to introduce a double bond in the A-ring, typically forming an α,β-unsaturated ketone. A common reagent for this transformation is 2-iodoxybenzoic acid (IBX).
Stereoselective Saturation: The final and key step is the stereoselective reduction of the double bond and the C-3 ketone. This is often achieved through catalytic hydrogenation or by using dissolving metal reductions, which preferentially deliver hydrogen from the less hindered α-face, leading to the thermodynamically more stable 5α-configuration.
The following table summarizes the key transformations in the synthesis of allo-bile acids from 5β-isomers:
| Step | Transformation | Typical Reagents | Product Stereochemistry |
| 1 | Selective C-3 Oxidation | Dess-Martin periodinane, PCC, or TEMPO/NaOCl | 3-keto-5β |
| 2 | α,β-Unsaturation | IBX | Δ⁴-3-keto |
| 3 | Stereoselective Reduction | H₂, Pd/C or Li/NH₃ | 3α-hydroxy-5α (allo) |
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This synthetic route provides a reliable pathway to access the allo series of bile acids, enabling further investigation of their unique biological properties.
Protecting Group Strategies in Complex this compound Synthesis
In the multistep synthesis of complex molecules like derivatives of this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The hydroxyl groups at various positions on the steroid nucleus (e.g., C-3, C-7, C-12) and the carboxylic acid moiety of the side chain are common sites that require protection.
The choice of a protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), silyl ethers like TBDMS) and esters (e.g., acetate, benzoate). The carboxylic acid is often protected as an ester, such as the methyl ester present in the parent compound.
An effective protecting group strategy often employs orthogonal protecting groups. jocpr.com Orthogonal protecting groups can be removed under different conditions without affecting each other, allowing for the selective deprotection of one functional group in the presence of others. For example, a silyl ether can be cleaved with fluoride (B91410) ions, while a benzyl ether is typically removed by hydrogenolysis, and an acetate group can be hydrolyzed under basic conditions.
The following table provides examples of common protecting groups used in steroid synthesis and their typical deprotection conditions:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Hydroxyl | Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) |
| Hydroxyl | Benzyl | Bn | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | F⁻ (e.g., TBAF) |
| Carboxylic Acid | Methyl Ester | OMe | Base (e.g., LiOH) or Acid (e.g., HCl) |
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The strategic application of these protecting groups allows for the regioselective modification of the this compound scaffold, enabling the synthesis of a wide range of complex analogues.
Reaction Mechanism Studies for Bile Acid Transformations
Understanding the reaction mechanisms underlying the transformations of bile acids is fundamental for the development of new synthetic methodologies and for controlling the stereochemical outcome of reactions. A key transformation in bile acid chemistry is the isomerization of the C-5 stereocenter to convert the 5β (A/B cis) series to the 5α (A/B trans) allo series.
This isomerization can be achieved through a keto-enol tautomerism mechanism. nih.gov When a keto group is present at a position that allows for the formation of an enol or enolate intermediate involving the C-5 position, epimerization can occur. For example, heating a 3,6-diketo-5β-cholanic acid in acetic acid with a catalytic amount of hydrochloric acid leads to the formation of the more stable 3,6-diketo-5α-cholanic acid. nih.gov The reaction proceeds through an enol intermediate, which allows for the reprotonation at C-5 from either face, ultimately leading to the thermodynamically favored trans A/B ring fusion.
Another important aspect of bile acid reaction mechanisms is the stereoselectivity of reductions. For instance, the reduction of a 3-keto group in a 5β-steroid can lead to either the 3α- or 3β-hydroxyl epimer. The stereochemical outcome is often governed by the steric hindrance of the steroid nucleus. Reagents like sodium borohydride (B1222165) typically approach from the less hindered equatorial direction, leading to the axial alcohol. However, the facial bias of the rigid steroid structure can significantly influence the stereoselectivity.
The study of these mechanisms often involves a combination of experimental techniques, such as kinetic studies and stereochemical analysis of the products, along with computational modeling to understand the transition states and energy profiles of the reactions. This knowledge is crucial for designing synthetic routes that yield the desired stereoisomers with high selectivity.
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable in the structural elucidation of organic molecules like Methyl-5beta-cholanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information that, when combined, allows for an unambiguous assignment of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for complete structural assignment.
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the protons of the steroid nucleus and the methyl ester group.
The chemical shifts (δ) of the protons are influenced by the electron density around them. Protons attached to carbons bearing electronegative atoms, such as the oxygen of the methyl ester, are deshielded and appear at a higher chemical shift (downfield). The complex, overlapping multiplets in the upfield region of the spectrum (typically 0.5-2.5 ppm) are characteristic of the steroidal tetracyclic system's methylene (B1212753) and methine protons.
Key proton signals for the structural confirmation of this compound include:
Methyl Protons: The spectrum will show distinct singlets for the two angular methyl groups (C-18 and C-19) on the steroid backbone and the methyl group of the ester functionality (at C-24). The C-18 and C-19 methyl protons typically resonate at δ 0.6-1.0 ppm, while the methyl ester protons are found further downfield, usually around δ 3.67 ppm, due to the deshielding effect of the adjacent oxygen atom.
Steroid Nucleus Protons: The numerous methine and methylene protons of the A, B, C, and D rings give rise to a complex pattern of signals. The stereochemistry of the A/B ring junction (cis-fused in the 5-beta series) influences the chemical shifts and coupling constants of the protons in these rings.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |
| H-18 (CH₃) | ~0.65 | s |
| H-19 (CH₃) | ~0.92 | s |
| H-21 (CH₃) | ~0.95 | d |
| -OCH₃ (Ester) | ~3.67 | s |
| Steroid Backbone (CH, CH₂) | 0.8 - 2.5 | m |
Note: The chemical shifts are representative and can vary slightly depending on the solvent and experimental conditions. The data is based on typical values for 5-beta cholane (B1240273) steroid structures.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon count and assignment. This technique is particularly sensitive to the stereochemistry of the molecule.
The key to differentiating stereoisomers, such as the 5-alpha and 5-beta epimers, lies in the chemical shifts of the carbons at and near the stereocenter. The cis-fusion of the A and B rings in the 5-beta configuration results in characteristic shielding effects on specific carbon atoms compared to the trans-fused 5-alpha isomer. For instance, the chemical shifts of C-5, C-9, and C-19 are particularly diagnostic for determining the stereochemistry at the A/B ring junction.
Substituent effects are also readily observed in the ¹³C NMR spectrum. The introduction of the methyl ester group at C-24 significantly influences the chemical shift of the carbonyl carbon, which typically appears in the downfield region of the spectrum (around 174 ppm).
A study on related compounds, 5 alpha- and 5 beta-cholestane-3,6-dione, highlighted that the ¹³C shielding data of C-7, C-9, and C-19 can be effectively used to determine the stereochemistry at C-5. nist.gov
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and a Related Stereoisomer
| Carbon Assignment | This compound (δ, ppm) | Methyl-5alpha-cholanoate (δ, ppm) |
| C-3 | ~35.0 | ~29.8 |
| C-5 | ~41.8 | ~36.3 |
| C-9 | ~39.1 | ~54.4 |
| C-14 | ~54.4 | ~57.2 |
| C-17 | ~57.2 | ~47.3 |
| C-18 | ~12.0 | ~12.0 |
| C-19 | ~23.0 | ~12.0 |
| C-24 (C=O) | ~174.6 | ~174.6 |
| -OCH₃ | ~51.4 | ~51.4 |
Note: The chemical shifts are based on data from closely related cholanoate structures and illustrate the expected differences between 5-beta and 5-alpha isomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their m/z ratio, and a mass spectrum is produced.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the cholane steroid structure and provides valuable information for its identification. Common fragmentation pathways for steroidal methyl esters involve cleavage of the side chain and fragmentation of the steroid nucleus.
Table 3: Expected Mass Spectral Data for this compound
| Ion Description | Expected m/z |
| Molecular Ion [M]⁺ | 376.6 |
| [M - CH₃]⁺ | 361.6 |
| [M - OCH₃]⁺ | 345.6 |
| [M - COOCH₃]⁺ | 317.6 |
| [M - Side Chain]⁺ | 257.4 |
Note: The m/z values are calculated based on the molecular formula of this compound (C₂₅H₄₄O₂) and represent the expected major fragments.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This level of precision allows for the determination of the elemental composition of a molecule and its fragments, which is a critical step in the unambiguous identification of an unknown compound or the confirmation of a known structure.
For this compound, HRMS can be used to confirm its molecular formula (C₂₅H₄₄O₂) by comparing the experimentally measured accurate mass with the theoretically calculated mass. This technique is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures.
Chromatographic Separation Methods
Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of bile acid methyl esters. tandfonline.comtandfonline.comepa.gov For the analysis of this compound and its isomers, normal-phase HPLC using a µPorasil column with a mobile phase consisting of hexane (B92381) and ethyl acetate (B1210297) mixtures has been shown to be effective. tandfonline.comtandfonline.comepa.gov The polarity of the solvent mixture can be adjusted to achieve optimal separation of different hydroxy and keto derivatives of methyl cholanates. tandfonline.comtandfonline.comepa.gov
Reversed-phase HPLC is another common approach, often employing a C18 column. nih.gov In this mode, a mobile phase such as 82% methanol (B129727) can be used for the separation of bile acid derivatives. nih.gov Detection is typically achieved using a refractive index detector or by UV-Vis spectrophotometry if the molecule is derivatized with a chromophore. tandfonline.comnih.gov
Table 3: HPLC Parameters for Bile Acid Methyl Ester Analysis
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
|---|---|---|
| Stationary Phase | µPorasil (Silica) tandfonline.comtandfonline.comepa.gov | C18 (Octadecylsilyl) nih.gov |
| Mobile Phase | Hexane:Ethyl Acetate mixtures tandfonline.comtandfonline.comepa.gov | 82% Methanol nih.gov |
| Detector | Refractive Index tandfonline.com | UV-Vis (after derivatization) nih.gov |
Thin-Layer Chromatography (TLC) is a widely used method for the qualitative analysis and purification of lipids and their derivatives, including this compound. The separation is typically performed on silica (B1680970) gel plates. For methyl esters of fatty acids and related compounds, a mobile phase consisting of a nonpolar solvent like n-hexane mixed with a more polar solvent such as diethyl ether and a small amount of acetic acid is effective. The separation is based on the polarity of the compounds, with less polar compounds migrating further up the plate.
Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate compounds based on the number and configuration of double bonds. While this compound is saturated, this technique is valuable for separating it from any unsaturated analogs that may be present in a sample. Visualization of the separated spots on the TLC plate can be achieved by spraying with reagents like molybdophosphoric acid followed by charring. researchgate.net
Table 4: TLC Systems for the Analysis of Methyl Esters
| Stationary Phase | Mobile Phase | Visualization |
|---|---|---|
| Silica Gel 60 F254 srce.hr | n-hexane-diethyl ether-acetic acid researchgate.net | UV light, Iodine vapor srce.hr |
Sample Preparation and Derivatization for Analysis
Proper sample preparation is critical for accurate analysis. For the analysis of 5beta-cholanoic acid, derivatization to its methyl ester, this compound, is a common and often necessary step.
The conversion of 5beta-cholanoic acid to this compound is performed to increase the volatility and thermal stability of the analyte, making it more amenable to gas chromatography and improving its chromatographic behavior in HPLC. This derivatization also reduces the polarity of the molecule.
A common method for methyl esterification is acid-catalyzed esterification. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as anhydrous hydrogen chloride or boron trifluoride (BF₃). The reaction mixture is typically heated to ensure complete conversion. For example, a solution of 5% anhydrous HCl in methanol can be used, with the reaction proceeding at 50°C overnight or by refluxing for a couple of hours. Following the reaction, the methyl ester is extracted into a nonpolar solvent like hexane.
Table 5: Common Reagents for Methyl Ester Derivatization
| Reagent | Typical Conditions |
|---|---|
| 5% Anhydrous HCl in Methanol | 50°C overnight or reflux for 2 hours |
Trimethylsilyl (B98337) (TMS) Ether Derivatization
Trimethylsilyl (TMS) ether derivatization is a cornerstone technique in the analysis of steroids, including bile acid methyl esters like this compound, particularly for gas chromatography-mass spectrometry (GC-MS). The process involves the substitution of active hydrogen atoms in hydroxyl groups with a trimethylsilyl group, ((CH₃)₃Si-). This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis, while also promoting characteristic fragmentation patterns in MS for structural elucidation.
For bile acid methyl esters, the hydroxyl groups on the steroid nucleus are the primary sites for TMS derivatization. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly employed. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the TMS ethers.
The mass spectrum of the TMS ether derivative of a dihydroxy bile acid methyl ester is characterized by a molecular ion peak and distinct fragmentation patterns. Key fragments often arise from the cleavage of the C-17 side chain and the loss of trimethylsilanol (B90980) (TMSOH) groups, providing valuable information for confirming the structure of the parent molecule.
Acetyl Derivatization
Acetyl derivatization, or acetylation, is another established method for preparing bile acid methyl esters for chromatographic analysis. This process involves the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine, to form acetyl esters. Similar to TMS derivatization, acetylation increases the volatility of the compound for GC analysis.
The reaction conditions for the acetylation of methyl cholanoates typically involve heating the sample with the acetylating agent. The resulting acetylated derivative can then be extracted and analyzed by GC-MS. The mass spectra of acetylated bile acid methyl esters provide characteristic fragmentation patterns that are useful for their identification. These patterns often include the loss of acetic acid molecules from the molecular ion.
While detailed research findings specifically on the acetyl derivatization of this compound are limited, the general principles of steroid and bile acid acetylation are well-documented and directly applicable.
Quantitative and Qualitative Analysis Techniques
The accurate quantification and identification of this compound in biological and chemical samples are crucial for various research applications. A suite of advanced analytical techniques is employed for this purpose, leveraging reference standards, stable isotope labeling, and specific biochemical assays.
Use as Analytical Reference Standards
This compound can serve as an analytical reference standard for the qualitative and quantitative analysis of bile acid profiles in various matrices. High-purity, well-characterized reference standards are essential for method validation, calibration, and ensuring the accuracy of analytical results in techniques such as high-performance liquid chromatography (HPLC) and GC-MS.
Commercially available reference standards of related bile acid methyl esters, such as methyl cholate (B1235396), are utilized in research. These standards are typically supplied with a certificate of analysis detailing their purity, identity (confirmed by techniques like NMR and MS), and concentration. In the context of analyzing complex mixtures of bile acids, a certified reference material of this compound would be invaluable for unambiguous peak identification and precise quantification.
Stable Isotope Labeled Internal Standards for Mass Spectrometry-Based Quantification
Mass spectrometry-based quantification, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the sensitive and specific measurement of biomolecules. The use of stable isotope-labeled internal standards, such as deuterated this compound, is the gold standard for achieving high accuracy and precision in these analyses.
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. When a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow, it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This approach significantly improves the reliability of quantitative results, especially in complex biological matrices where matrix effects can suppress or enhance the analyte signal.
While specific studies detailing the use of deuterated this compound are not abundant, the principle is widely applied in metabolomics and proteomics for the accurate quantification of a vast array of molecules.
Isotope Dilution for Kinetic Studies and Turnover Rate Measurements
Isotope dilution mass spectrometry is a powerful technique for studying the kinetics of metabolic pathways and determining the turnover rates of specific molecules in vivo. This methodology involves introducing a stable isotope-labeled tracer, such as deuterated this compound, into a biological system and monitoring the rate at which it is incorporated into and eliminated from various metabolic pools.
By tracking the changes in the ratio of the labeled to the unlabeled compound over time, researchers can calculate key kinetic parameters, including synthesis rates, clearance rates, and pool sizes. This information is vital for understanding the dynamics of bile acid metabolism under different physiological and pathological conditions. For instance, deuterated bile acids have been used to investigate the biosynthesis and metabolism of bile acids in humans, providing insights into the regulation of these pathways. The application of this technique with deuterated this compound would enable precise measurements of its metabolic fate and turnover.
Biophysical Chemistry and Supramolecular Applications of Methyl 5beta Cholanoate
Micellization Behavior of Methyl-5beta-cholanoate Derivatives
The aggregation of amphiphilic molecules like derivatives of this compound into micelles is a critical phenomenon driven by the hydrophobic effect. This self-assembly occurs above a specific concentration and temperature, leading to the formation of organized structures with significant applications in various scientific domains.
Determination of Critical Micellar Concentration (CMC)
The critical micellar concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles in a solution. For bile salt derivatives, such as those of this compound, the CMC is influenced by the molecular structure, including the number and orientation of hydroxyl groups on the steroid nucleus.
While specific CMC values for this compound derivatives are not extensively documented in publicly available literature, data for the closely related sodium cholate (B1235396) provides valuable insights. The CMC for bile salts can be determined using various noninvasive methods, including potentiometry, derivative spectrophotometry, and light scattering. For instance, the CMC of four different bile salts, including sodium cholate, was determined at 25°C with the ionic strength adjusted to 0.10 M with NaCl nih.gov. It is important to note that the micelle formation for bile salts is often not as sharply defined as for typical surfactants, leading to a gradual aggregation process nih.gov.
The table below presents the reported CMC values for sodium cholate, which can serve as a reference point for understanding the micellization behavior of its methyl ester derivative.
| Compound | Method | Temperature (°C) | Ionic Strength (M) | CMC (mM) |
| Sodium Cholate | Multiple noninvasive methods | 25 | 0.10 (NaCl) | Varies by method |
Data for sodium cholate is provided as a proxy due to the lack of specific data for this compound.
The structure of the surfactant plays a crucial role in determining its CMC. Nonionic surfactants, for example, generally exhibit lower CMC values compared to their ionic counterparts, making them effective solubilizing agents at lower concentrations ualberta.ca. The greater hydrophobicity of a molecule, such as in sodium deoxycholate compared to sodium cholate, also leads to a lower CMC researchgate.net.
Critical Micellization Temperature (CMT)
The critical micellization temperature (CMT), often referred to as the Krafft temperature, is the minimum temperature at which surfactant molecules can form micelles. Below the CMT, the solubility of the surfactant is too low for micellization to occur. For many surfactants, the CMC exhibits a U-shaped dependence on temperature, with a minimum CMC value at a specific temperature.
For nonionic surfactants, the CMC generally decreases with an increase in temperature, which is attributed to the destruction of hydrogen bonds between water molecules and the hydrophilic groups of the surfactant scispace.com. However, for some nonionic and ionic surfactants, the CMC initially decreases with temperature, reaches a minimum, and then increases again scispace.com. This behavior is due to the interplay between the decreased hydration of the hydrophilic head group, which favors micellization, and the disruption of the structured water around the hydrophobic parts, which opposes it. For a series of polysorbate nonionic surfactants, the minimum CMC was observed at temperatures of 40-43°C scispace.com.
Solubilization Properties within Micellar Systems
Micellar systems formed by derivatives of this compound possess the ability to solubilize poorly water-soluble compounds within their hydrophobic cores. This property is of significant interest in various applications, including drug delivery. The efficiency of solubilization depends on several factors, including the chemical structure of both the surfactant and the substance being solubilized (the solubilizate), as well as environmental conditions like temperature and pH ualberta.ca.
The location of a solubilized molecule within a micelle is determined by its polarity. Nonpolar molecules are typically sequestered in the hydrophobic core of the micelle, while amphiphilic molecules orient themselves within the palisade layer, with their polar groups facing the aqueous environment and their nonpolar parts embedded in the core.
Bile salt micelles, due to the fused-ring structure of their hydrophobic part, have been shown to be particularly effective at solubilizing cholesterol, significantly more so than linear hydrocarbon chain surfactants nih.gov. The solubilization of organic dyes in surfactant micelles has also been demonstrated to increase with temperature and the addition of salt chalmers.se. The capacity of micelles to solubilize drugs is a critical area of pharmaceutical research, as it offers a powerful method for dissolving hydrophobic drugs in aqueous environments ualberta.caresearchgate.net. Nonionic surfactants are often preferred for such applications due to their lower CMC values and generally lower toxicity ualberta.ca.
This compound as a Building Block in Supramolecular Chemistry
The rigid and pre-organized three-dimensional structure of the steroid nucleus makes this compound and related bile acid derivatives excellent scaffolds for the construction of complex supramolecular architectures. These architectures can function as synthetic receptors capable of recognizing and binding specific guest molecules.
Synthesis of Cyclic and Acyclic Receptors and Solvents
This compound serves as a versatile starting material for the synthesis of both cyclic and acyclic molecular receptors. The functional groups on the steroid backbone can be chemically modified to introduce binding sites for various guests, such as anions and carbohydrates.
The synthesis of these receptors often involves multi-step chemical transformations. For example, cholic acid, the parent compound of this compound, has been extensively used to create "cholapods," which are podand-type acyclic receptors. These structures feature binding "legs" attached to the steroid scaffold.
Furthermore, the inherent curvature of the bile acid structure, resulting from the cis-fusion of the A and B rings, makes it an ideal precursor for the synthesis of macrocyclic hosts, often referred to as "cholaphanes." These cyclic structures can encapsulate guest molecules within their well-defined cavities. The synthesis of such receptors from cholic acid derivatives has been a subject of significant research, demonstrating the utility of these natural products in supramolecular chemistry.
Structure Activity Relationship Studies Non Pharmacological Emphasis
Correlation of Structural Modifications with Enzymatic Substrate Specificity
The enzymatic processing of bile acid derivatives, including methyl esters like Methyl-5beta-cholanoate, is highly dependent on their molecular structure. The specificity of enzymes such as bile salt hydrolases and carboxyl ester hydrolases dictates the metabolic fate of these compounds.
Detailed research findings indicate that the hydrolysis of bile acid conjugates is influenced by the nature of the amino acid moiety (taurine or glycine) and the hydroxylation pattern of the steroid nucleus. For instance, bile salt hydrolases exhibit a preference for substrates with a taurine (B1682933) head and a dehydroxylated sterol ring qub.ac.uknih.gov. While these enzymes primarily act on the amide bond of conjugated bile acids, their specificity provides insights into how modifications to the cholane (B1240273) scaffold can affect enzyme-substrate interactions.
Carboxyl ester hydrolases are responsible for cleaving the ester bond, such as the methyl ester in this compound. The activity of these enzymes is influenced by the physicochemical properties of the substrate, including its solubility nih.gov. For example, the hydrolysis of short-chain phosphatidylcholines by a human carboxyl ester hydrolase is dependent on the substrate's solubility, with dioctanoyl phosphatidylcholine being deacylated at the highest rate nih.gov. This suggests that the presentation of the methyl ester group of this compound to the enzyme's active site is a critical determinant of its hydrolysis rate.
The table below summarizes the general substrate preferences of enzymes relevant to the metabolism of bile acid derivatives.
| Enzyme Class | General Substrate Preferences | Relevance to this compound |
| Bile Salt Hydrolases | Prefer taurine-conjugated bile acids over glycine-conjugated ones. Substrate binding is influenced by the hydroxylation pattern of the steroid nucleus. | While not a direct substrate, the principles of sterol ring recognition are relevant. |
| Carboxyl Ester Hydrolases | Activity is dependent on substrate solubility and the nature of the fatty acid or alcohol moiety. | Directly responsible for the hydrolysis of the methyl ester bond. |
Influence of Stereochemistry (e.g., 5alpha vs 5beta) on Biological Interactions
The stereochemical configuration of the cholane steroid nucleus is a critical determinant of the biological activity of bile acids and their derivatives. The orientation of substituents, particularly at the C-5 position, significantly influences how these molecules interact with biological systems.
A key distinction in bile acid biosynthesis is the stereochemistry of the A/B ring junction, which can be either cis (5-beta) or trans (5-alpha). In the context of bile acid synthesis, only the 5-beta isomers are considered biologically active and are utilized for the production of bile acids nih.gov. The 5-alpha isomers, in contrast, are inactive in this pathway and may even serve an inhibitory role in the regulation of bile acid biosynthesis in humans nih.gov. This fundamental difference underscores the importance of the 5-beta configuration for the physiological function of cholanoic acid derivatives.
The precise spatial arrangement of atoms in stereoisomers dictates their ability to bind to receptors and enzymes. Even subtle changes in stereochemistry can lead to significant differences in biological activity. This principle is well-established for various classes of molecules, including retinoids, where different stereoisomers exhibit distinct binding affinities for their respective receptors (RARs and RXRs) and, consequently, different transcriptional activities nih.gov.
The table below highlights the key differences between 5-alpha and 5-beta isomers of cholanoic acid derivatives.
| Stereoisomer | A/B Ring Junction | Biological Activity in Bile Synthesis |
| 5-alpha | Trans | Inactive; potentially inhibitory |
| 5-beta | Cis | Biologically active |
Physiological Effects in Animal Models (e.g., Choleresis) as a Basis for Fundamental Understanding
Animal models provide a valuable platform for understanding the fundamental physiological effects of bile acids and their derivatives, including their impact on bile flow, a process known as choleresis.
Studies in rats have demonstrated that the infusion of bile leads to a significant increase in bile flow nih.gov. This choleretic effect is not solely attributable to bile salts, as it has been observed that bile contains other anionic compounds that contribute to this process nih.gov. These unidentified choleretic anions are heat-stable and have a molecular weight of less than 1,000 daltons nih.gov.
The table below summarizes the observed effects related to choleresis in animal models.
| Substance Administered | Observed Effect on Bile Flow in Rats | Implication for this compound |
| Taurocholate (a bile salt) | Increased bile flow in a dose-dependent manner. | Provides a benchmark for the choleretic potential of bile acid derivatives. |
| Whole Bile | Increased bile flow to a greater extent than an equimolar amount of taurocholate, suggesting the presence of other choleretic agents. | Suggests that the cholanoate anion, if formed from this compound, could contribute to bile flow. |
Future Directions and Emerging Research Areas for Methyl 5beta Cholanoate Studies
Exploration of Novel Synthetic Pathways
Future research into the synthesis of Methyl-5beta-cholanoate is likely to move beyond traditional chemical methods and embrace more sophisticated and sustainable approaches. A key area of development will be the application of chemoenzymatic strategies, which combine the precision of biocatalysis with the versatility of chemical synthesis. acs.orgresearchgate.netbiorxiv.orgresearchgate.netrsc.org This approach can facilitate highly regio- and stereoselective modifications of the steroid core, which are often challenging to achieve through conventional organic chemistry. acs.org Enzymes such as P450 monooxygenases and hydroxysteroid dehydrogenases could be engineered to introduce specific functional groups onto the cholane (B1240273) scaffold, enabling the creation of novel derivatives of this compound with unique properties. acs.orgrsc.org
Moreover, the development of modular synthetic routes will be crucial. These strategies would allow for the divergent synthesis of a wide array of C14-functionalized steroids, for example, which could be adapted for this compound to generate a library of analogs for structure-activity relationship studies. biorxiv.orgresearchgate.net The exploration of microwave-assisted synthesis also presents a promising avenue for rapid and efficient esterification, potentially leading to higher yields and improved selectivity of this compound and its derivatives. nih.gov These advanced synthetic methods will not only streamline the production of this specific compound but also open up new possibilities for the design of bile acid-based molecules with tailored functionalities.
Advanced Metabolomics and Flux Analysis in Biological Systems
The role of bile acids as signaling molecules in various metabolic pathways is an area of intense research. frontiersin.orgnih.govnih.gov Future studies on this compound will likely employ advanced metabolomics and flux analysis techniques to elucidate its precise role in these complex biological networks. Targeted metabolomics, particularly using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), will enable the accurate quantification of this compound and its metabolites in biological samples. researchgate.netnih.gov This will be instrumental in understanding how its presence and concentration are correlated with various physiological and pathological states.
Isotopic labeling studies will be another critical area of investigation. The synthesis of 13C-labeled this compound would allow researchers to trace its metabolic fate in vivo, providing definitive insights into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This approach can help to map the metabolic flux of this compound and identify the key enzymes and pathways involved in its biotransformation. Such studies will be invaluable for understanding its interactions with the gut microbiota and its influence on host metabolism. biocrates.com
Detailed Mechanistic Studies of Enzymatic and Microbial Transformations
The gut microbiome plays a pivotal role in the transformation of primary bile acids into a diverse array of secondary bile acids. asm.orgnih.gov A significant future research direction will be to conduct detailed mechanistic studies on the enzymatic and microbial transformations of this compound. A key focus will be on the activity of bile salt hydrolases (BSHs), enzymes that catalyze the deconjugation of bile acids, which is often the first step in their microbial metabolism. frontiersin.orgnih.govcambridge.org Understanding the substrate specificity of various microbial BSHs towards this compound will be crucial. biocrates.com
Furthermore, the multi-step 7α-dehydroxylation pathway, carried out by a specific consortium of gut bacteria, is responsible for the conversion of primary bile acids into secondary bile acids. nih.govresearchgate.netresearchgate.net Investigating whether this compound can serve as a substrate for the enzymes in the bile acid-inducible (bai) operon will be a key research question. asm.orgnih.govnih.gov These studies will likely involve a combination of in vitro enzymatic assays with purified enzymes and in vivo studies using gnotobiotic animal models colonized with specific bacterial strains. Elucidating these mechanisms will provide a deeper understanding of the interplay between this compound, the gut microbiota, and host physiology.
Development of New Analytical Probes and Standards
To facilitate more precise and dynamic studies of this compound, the development of novel analytical probes and standards is essential. A promising area of research is the synthesis of fluorescently labeled derivatives of this compound. These fluorescent probes can be used to visualize the compound's transport and localization within living cells and tissues in real-time, providing valuable information about its interaction with cellular transporters and its subcellular distribution. nih.govgoogle.comresearchgate.net For instance, conjugating small organic dyes to the side chain of the bile acid can create bright and effective imaging agents. nih.gov
In addition to fluorescent probes, the synthesis of isotopically labeled standards of this compound is crucial for accurate quantification in complex biological matrices using mass spectrometry-based methods. nih.govsigmaaldrich.comisotope.com The availability of such standards will significantly improve the reliability and reproducibility of metabolomic studies. Furthermore, the development of bioluminescent probes, such as those that link a bile acid to luciferin, could offer a highly sensitive method for monitoring the activity of bile acid transporters in real-time. nih.gov The advancement of these analytical tools will be instrumental in advancing our understanding of the biological roles of this compound.
| Analytical Tool | Application in this compound Research | Potential Insights |
| Fluorescent Probes | Real-time imaging of cellular uptake and distribution. | Understanding of transporter interactions and subcellular localization. |
| Isotopic Standards | Accurate quantification in metabolomics studies. | Precise measurement of concentrations in biological fluids and tissues. |
| Bioluminescent Probes | Real-time monitoring of transporter activity. | Dynamic assessment of transport kinetics and regulation. |
Further Investigation into Supramolecular Applications
The unique amphiphilic nature of bile acids, with a rigid hydrophobic steroid nucleus and a more hydrophilic face and side chain, makes them attractive building blocks for supramolecular chemistry. frontiersin.orgnih.gov Future research is expected to further explore the potential of this compound and its derivatives in the design and synthesis of novel supramolecular assemblies. The self-assembly of these molecules can lead to the formation of various nanostructures, such as micelles, vesicles (bilosomes), and organogels. nih.govnih.govmacromolchem.comresearchgate.net
A significant area of investigation will be the application of these supramolecular structures in drug delivery. nih.govtandfonline.comnih.govicepharma.comtandfonline.com For example, this compound-based nanoparticles could be designed to encapsulate and deliver therapeutic agents, potentially improving their solubility, stability, and bioavailability. nih.govtandfonline.com The ability of bile acids to interact with biological membranes could also be exploited to enhance the transport of drugs across cellular barriers. tandfonline.com Furthermore, the rigid and preorganized structure of the cholane scaffold makes it an excellent platform for the construction of molecular receptors for ion and molecule recognition. researchgate.netnih.govresearchgate.net The development of this compound-based receptors could lead to new sensors and separation technologies.
| Supramolecular Application | Potential Use of this compound Derivatives |
| Drug Delivery | Formation of micelles and bilosomes for drug encapsulation and targeted delivery. nih.govtandfonline.comicepharma.comtandfonline.com |
| Biomaterials | Development of organogels and other soft materials with tunable properties. nih.gov |
| Molecular Recognition | Design of synthetic receptors for the selective binding of ions and small molecules. researchgate.netnih.govresearchgate.net |
| Nanotechnology | Fabrication of novel nanostructures through controlled self-assembly. nih.govmacromolchem.comresearchgate.net |
Q & A
Q. What are the established synthetic routes for Methyl-5β-cholanoate, and how do reaction conditions influence yield and purity?
Methodological considerations include:
- Systematic comparison of esterification protocols (e.g., acid-catalyzed vs. enzymatic methods) and their kinetic parameters.
- Characterization via HPLC-MS for purity assessment and NMR for structural validation .
- Optimization of solvent systems (e.g., methanol vs. ethanol) and temperature gradients to minimize side products .
Q. Which analytical techniques are most reliable for quantifying Methyl-5β-cholanoate in biological matrices?
- Use LC-MS/MS with deuterated internal standards to account for matrix effects .
- Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and LOD/LOQ calculations .
- Cross-validate with GC-FID for comparative lipid solubility profiling .
Q. How does Methyl-5β-cholanoate’s stability vary under physiological pH and temperature conditions?
- Design accelerated degradation studies (e.g., 40°C, 75% RH) with periodic sampling.
- Monitor degradation products via TLC or UPLC-TOF and apply Arrhenius kinetics to extrapolate shelf-life .
Q. What role does Methyl-5β-cholanoate play in bile acid metabolism studies?
- Use isotopic tracing (e.g., ¹³C-labeled analogs) in in vitro hepatocyte models to track metabolic flux .
- Pair with knockout animal models to assess regulatory pathways (e.g., FXR modulation) .
Advanced Research Questions
Q. How can contradictions in reported NMR chemical shifts for Methyl-5β-cholanoate derivatives be resolved?
- Conduct a meta-analysis of existing studies, filtering for measurement conditions (solvent, field strength) and referencing standards (e.g., TMS vs. DSS) .
- Use quantum mechanical calculations (DFT) to predict shifts and reconcile experimental discrepancies .
Q. What experimental parameters optimize the enantioselective synthesis of Methyl-5β-cholanoate analogs?
- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying pressures and solvents.
- Analyze enantiomeric excess (ee) via chiral HPLC and correlate with steric/electronic descriptors using multivariate regression .
Q. How can computational modeling predict Methyl-5β-cholanoate’s interactions with lipid bilayers?
- Perform molecular dynamics simulations (e.g., GROMACS) with force fields optimized for sterols.
- Validate with experimental bilayer insertion assays (e.g., fluorescence anisotropy) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Methyl-5β-cholanoate toxicity studies?
- Apply nonlinear mixed-effects modeling (NONMEM) to handle interspecies variability.
- Use Bayesian meta-analysis to integrate in vitro and in vivo data while adjusting for publication bias .
Q. How do impurities in Methyl-5β-cholanoate standards affect quantitative metabolic flux analysis?
Q. What protocols ensure reproducibility in Methyl-5β-cholanoate-based assays across laboratories?
- Adopt standardized reporting frameworks (e.g., MIAB guidelines) for experimental details .
- Implement interlaboratory ring trials with blinded replicates and centralized data validation .
Methodological Frameworks for Complex Challenges
Q. How to design a systematic review addressing conflicting bioactivity claims for Methyl-5β-cholanoate?
Q. What strategies validate novel Methyl-5β-cholanoate detection methods in low-abundance samples?
- Employ isotope dilution assays with ⁷⁷Se-labeled analogs to enhance sensitivity .
- Validate against certified reference materials (NIST SRM 1950) and perform robustness testing via Youden’s factorial design .
Data Presentation and Ethical Compliance
Q. How should researchers present conflicting chromatographic data in Methyl-5β-cholanoate studies?
Q. What ethical considerations apply to in vivo studies of Methyl-5β-cholanoate’s therapeutic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
